1-Methyl-1H-pyrrole-3-carbaldehyde possesses a pyrrole ring, a common heterocyclic aromatic structure found in many biologically active molecules. It also contains an aldehyde functional group, which can be used for further chemical transformations. This combination suggests its potential utility as a building block in the synthesis of more complex organic molecules with various functionalities [].
The pyrrole ring system is present in numerous natural products and drugs. 1-Methyl-1H-pyrrole-3-carbaldehyde could serve as a starting material for the development of novel therapeutic agents by incorporating it into larger molecular structures with specific biological activities [].
Heterocyclic aromatic compounds can be used in the development of functional materials. The aromatic nature and functional groups of 1-Methyl-1H-pyrrole-3-carbaldehyde might be of interest for researchers exploring new materials with unique properties [].
1-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 109.1259 g/mol. It is categorized as a pyrrole derivative, characterized by a five-membered aromatic ring containing nitrogen. The compound features a carbonyl group (aldehyde) at the 3-position of the pyrrole ring, which contributes to its reactivity and potential applications in various fields. Its chemical structure can be represented as follows:
Research indicates that 1-methyl-1H-pyrrole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown some efficacy against various bacterial strains. Additionally, its derivatives have been explored for their anti-inflammatory properties and potential use in drug development .
Several synthesis methods have been developed for producing 1-methyl-1H-pyrrole-3-carbaldehyde:
1-Methyl-1H-pyrrole-3-carbaldehyde finds applications in various domains:
Interaction studies involving 1-methyl-1H-pyrrole-3-carbaldehyde have focused on its behavior as a ligand in coordination complexes. These studies reveal that it can effectively coordinate with various transition metals, influencing their electronic properties and reactivity. Such interactions are crucial for developing new materials with specific magnetic or catalytic properties .
Several compounds share structural similarities with 1-methyl-1H-pyrrole-3-carbaldehyde. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylpyrrole | Pyrrole derivative | Lacks the aldehyde functionality; more stable. |
2-Methylpyrrole | Pyrrole derivative | Different substitution pattern; distinct reactivity. |
3-Methylpyridine | Pyridine derivative | Contains nitrogen in a different ring position; alters properties significantly. |
2-Acetylpyrrole | Pyrrole derivative | Acetyl group instead of aldehyde; different reactivity profile. |
Uniqueness of 1-Methyl-1H-pyrrole-3-carbaldehyde:
The presence of the aldehyde functional group at the 3-position makes this compound particularly reactive compared to its methylated analogs, allowing for unique condensation and substitution reactions that are not possible with other similar compounds.
The historical foundation of 1-methyl-1H-pyrrole-3-carbaldehyde traces back to the fundamental discovery of pyrrole itself by F. F. Runge in 1834, who first detected this heterocyclic system as a constituent of coal tar. This initial discovery marked the beginning of a new era in heterocyclic chemistry, as Runge's work laid the groundwork for understanding five-membered nitrogen-containing aromatic systems. The name "pyrrole" derives from the Greek word pyrrhos, meaning "reddish" or "fiery," which refers to the characteristic red color that pyrroles impart to wood when treated with hydrochloric acid. This historical naming convention reflects the early methods used for detection and identification of these compounds.
The isolation of pyrrole from the pyrolysate of bone in 1857 further established the importance of this heterocyclic framework in natural systems. This discovery demonstrated that pyrrole-containing compounds were not merely laboratory curiosities but represented fundamental structural units found in biological systems. The recognition that pyrrole derivatives occur naturally in essential biomolecules such as vitamin B₁₂, bile pigments including bilirubin and biliverdin, and the porphyrins of heme and chlorophyll, underscored the critical role these compounds play in life processes.
The specific development of pyrrole-3-carbaldehyde derivatives, including 1-methyl-1H-pyrrole-3-carbaldehyde, emerged from advances in formylation chemistry during the early twentieth century. The establishment of reliable synthetic methodologies for introducing aldehyde functionality onto pyrrole rings represented a significant advancement in heterocyclic synthesis. The compound's development was particularly accelerated by the introduction of the Vilsmeier-Haack reaction in 1927, which provided a mild and efficient method for formylating electron-rich aromatic systems.
Table 1: Historical Milestones in Pyrrole Chemistry Development
Year | Discovery/Development | Researcher(s) | Significance |
---|---|---|---|
1834 | First detection of pyrrole in coal tar | F. F. Runge | Initial discovery of pyrrole framework |
1857 | Isolation from bone pyrolysate | Various | Recognition of biological significance |
1927 | Vilsmeier-Haack reaction development | Anton Vilsmeier, Albrecht Haack | Efficient formylation methodology |
Modern Era | Systematic synthesis of substituted pyrrole carbaldehydes | Multiple research groups | Advanced synthetic applications |
1-Methyl-1H-pyrrole-3-carbaldehyde occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative example of substituted five-membered nitrogen-containing aromatic compounds. The pyrrole ring system, characterized by its aromatic stability despite containing only four carbon atoms and one nitrogen atom in a five-membered ring, demonstrates unique electronic properties that distinguish it from other heterocyclic frameworks. The aromaticity of pyrrole arises from the contribution of the nitrogen lone pair to the π-electron system, creating a six-electron aromatic system that follows Hückel's rule.
The positioning of the methyl group at the nitrogen atom and the aldehyde group at the 3-position creates a compound with distinctive electronic and steric characteristics. The methyl substitution at nitrogen serves multiple functions: it prevents tautomerization that could occur with unsubstituted pyrroles, provides steric hindrance that can influence regioselectivity in subsequent reactions, and introduces electron-donating character that enhances the nucleophilicity of the pyrrole ring. Conversely, the aldehyde functionality at the 3-position introduces an electron-withdrawing element that modulates the overall electronic distribution within the molecule.
The significance of this substitution pattern becomes apparent when considering the reactivity patterns observed in heterocyclic chemistry. Research has demonstrated that the presence of a methyl group at the 1-position of pyrrole results in marked deactivation toward electrophilic substitution reactions, a phenomenon that was initially unexpected given the electron-donating nature of methyl groups. This deactivation has been attributed to steric factors that require highly specific orientation of reagent and substrate in transition states during chemical transformations.
The compound's position within heterocyclic chemistry is further enhanced by its role as a precursor to more complex heterocyclic systems. Studies have shown that pyrrole-3-carbaldehydes serve as versatile starting materials for the synthesis of substituted indoles through innovative cyclization strategies. This transformation demonstrates the compound's utility in building larger, more complex heterocyclic frameworks that are prevalent in pharmaceutical and natural product chemistry.
Table 2: Electronic and Structural Characteristics of 1-Methyl-1H-pyrrole-3-carbaldehyde
The historical significance of 1-methyl-1H-pyrrole-3-carbaldehyde in organic synthesis is intrinsically linked to the development of formylation methodologies, particularly the Vilsmeier-Haack reaction, which revolutionized the preparation of aromatic aldehydes from electron-rich heterocycles. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided chemists with a powerful tool for introducing formyl groups onto aromatic systems under relatively mild conditions using N,N-dimethylformamide and phosphorus oxychloride.
The application of Vilsmeier-Haack conditions to pyrrole systems represented a significant advancement in heterocyclic synthesis methodology. Early studies revealed that the regioselectivity of formylation in pyrrole systems is controlled primarily by steric factors rather than electronic effects. This discovery was particularly important for understanding the synthesis of 3-substituted pyrrole carbaldehydes, as it demonstrated that the position of formylation could be predicted and controlled based on the steric environment of the substrate.
Research into the formylation of 1-substituted pyrroles revealed fascinating insights into the relationship between substituent effects and reaction outcomes. Studies showed that while electronic effects of para-substituted aryl groups on the nitrogen atom had minimal influence on the position of formylation, steric factors played a dominant role in determining regioselectivity. This understanding proved crucial for the rational design of synthetic strategies targeting specific isomers of pyrrole carbaldehydes.
The historical development of synthetic approaches to pyrrole-3-carbaldehydes has encompassed multiple methodologies beyond the Vilsmeier-Haack reaction. Alternative approaches have included the use of sterically crowded formamides to achieve regioselective formylation, demonstrating the continuing evolution of synthetic methodology in this area. These developments have shown that the choice of formylating reagent can significantly influence both the efficiency and selectivity of the formylation process.
The significance of 1-methyl-1H-pyrrole-3-carbaldehyde in contemporary organic synthesis extends beyond its role as a synthetic target to its function as a building block for more complex molecular architectures. Research has demonstrated its utility in multi-component reactions, including sequential Mannich reaction-cyclization sequences that provide access to diverse bioactive heterocyclic scaffolds. These applications highlight the compound's versatility as a synthetic intermediate and its continuing relevance in modern medicinal chemistry.
Table 3: Synthetic Methodologies for Pyrrole-3-carbaldehyde Preparation
The evolution of synthetic methodology for preparing 1-methyl-1H-pyrrole-3-carbaldehyde reflects broader trends in organic synthesis toward greater efficiency, selectivity, and environmental consideration. The development of one-pot sequential processes and the use of milder reaction conditions represent responses to both practical synthetic needs and environmental concerns. These advances demonstrate how the synthesis of relatively simple heterocyclic compounds continues to drive innovation in synthetic methodology.
The compound's historical significance is further underscored by its role in advancing our understanding of structure-reactivity relationships in heterocyclic chemistry. Studies of its chemical behavior have contributed to the development of predictive models for electrophilic substitution in pyrrole systems and have informed the design of more sophisticated synthetic strategies. This fundamental knowledge has proven invaluable for the design of complex natural product syntheses and pharmaceutical discovery programs that rely on pyrrole-containing scaffolds.
The Vilsmeier-Haack reaction represents the most widely employed method for introducing formyl groups into pyrrole rings, particularly at the 2- and 3-positions [1] [2]. This electrophilic aromatic substitution reaction utilizes N,N-disubstituted formamides, such as dimethylformamide (DMF), in combination with phosphorus oxychloride (POCl₃) as the activating agent [3] [4].
The conventional Vilsmeier-Haack formylation of 1-methylpyrrole typically favors the α-position (C-2) due to the higher electron density at these sites [5] [6]. However, sterically crowded amides have emerged as a revolutionary approach for achieving β-selectivity in pyrrole formylation. Research by Ilyin et al. demonstrated that the use of sterically hindered formamides, such as N,N-diisopropylformamide and N,N-diphenylformamide, can redirect the formylation to the β-position (C-3) of N-substituted pyrroles [1] [7] [8].
The mechanism involves the formation of a chloroiminium intermediate from the reaction between the sterically crowded formamide and POCl₃. The bulky substituents on the nitrogen atom create steric hindrance that disfavors attack at the α-position, thereby promoting β-formylation [1]. This approach has been successfully applied to various N-substituted pyrroles, including 1-methylpyrrole, 1-phenylpyrrole, and 1-tert-butylpyrrole [8].
Reaction Conditions and Optimization
The optimal reaction conditions for sterically crowded amide-mediated formylation typically involve:
Studies have shown that the regioselectivity depends significantly on the steric bulk of the formamide substituents [7]. N,N-diisopropylformamide provides excellent β-selectivity (>85%) for 1-methylpyrrole formylation, while less hindered formamides such as N-methylformanilide give mixed regioselectivity [8].
Beyond the Vilsmeier-Haack methodology, several alternative formylation approaches have been developed for pyrrole derivatives, each offering distinct advantages and limitations.
Reimer-Tiemann Formylation
The Reimer-Tiemann reaction, utilizing chloroform and strong base, represents a classical approach to pyrrole formylation [9] [10] [11]. This method employs dichlorocarbene as the electrophilic species, generated from chloroform in the presence of aqueous sodium or potassium hydroxide [11]. However, when applied to pyrroles, this reaction often leads to ring expansion products rather than simple formylation [12] .
Smith et al. investigated the Reimer-Tiemann formylation of 5-substituted pyrrole-2-carboxylates and observed unusual regioselectivity [12]. The formyl group was introduced at the position originally occupied by the carboxylate function, rather than at the expected 5-position. This unusual orientation was attributed to the interaction between the carboxylate anion and the dichlorocarbene intermediate [12].
Gattermann and Vilsmeier-Alternative Methods
The Gattermann formylation, employing hydrogen cyanide and aluminum chloride, provides another route to pyrrole aldehydes [14]. However, this method is limited by the toxicity of hydrogen cyanide and generally lower yields compared to Vilsmeier-Haack conditions [14].
Alternative approaches include:
Modern synthetic approaches to pyrrole derivatives have increasingly embraced transition metal catalysis as a means to achieve greater efficiency, selectivity, and sustainability [16] [17]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and improved atom economy.
Iron-Catalyzed Synthesis
Iron catalysis has emerged as a particularly attractive approach due to the abundance, low cost, and environmental compatibility of iron-based catalysts [18] [19]. Barta and colleagues developed a direct synthesis of N-substituted pyrroles using iron catalysts with 2-butyne-1,4-diol or 2-butene-1,4-diol as starting materials [18] [19]. This method couples diols directly with anilines, benzyl amines, and aliphatic amines to produce various N-substituted pyrroles in moderate to excellent yields (60-90%) [18].
The iron-catalyzed process operates through a dehydrogenative coupling mechanism, where the iron catalyst facilitates both alcohol dehydrogenation and subsequent cyclization steps [18]. The reaction conditions are notably mild:
Cobalt-Catalyzed Methodologies
Milstein and colleagues developed an innovative cobalt-catalyzed approach for pyrrole synthesis via acceptorless dehydrogenative coupling [17]. Their method employs a cobalt pincer complex to couple 1,4-substituted butanediols with primary amines, generating 1,2,5-substituted pyrroles with water and hydrogen gas as the only byproducts [17].
The cobalt pincer complex features metal-ligand cooperation through both amine-amide and aromatization-dearomatization ligand transformations [17]. This unique feature enables the catalyst to promote both the initial reductive coupling and subsequent cyclization steps efficiently.
Ruthenium and Palladium Systems
Ruthenium catalysts have been extensively studied for multicomponent pyrrole synthesis [20] [16]. Zhang et al. developed a ruthenium-catalyzed three-component reaction that converts ketones, amines, and vicinal diols into substituted pyrroles with high regioselectivity [20]. The process demonstrates broad substrate scope and functional group tolerance, making it highly practical for diverse pyrrole derivatives [20].
Palladium catalysis offers complementary reactivity patterns, particularly for β-substituted pyrroles [21]. The methodology involves a combination of Pd-catalyzed monoallylation, Ru-catalyzed ring-closing metathesis, and Fe-catalyzed aromatization, providing an atom-efficient route to β-substituted pyrroles [21].
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis [23]. Green chemistry approaches to pyrrole synthesis focus on solvent minimization, catalyst recyclability, and waste reduction.
Deep Eutectic Solvents
Deep eutectic solvents (DES) have emerged as promising alternatives to conventional organic solvents [24]. The use of [CholineCl][ZnCl₂]₃ as a deep eutectic solvent enables efficient pyrrole synthesis under solvent-free sonication conditions [24]. This approach provides several advantages:
Solvent-Free Methodologies
Solvent-free conditions represent the ultimate green chemistry approach [25] [26]. The Paal-Knorr reaction, utilizing 1,4-dicarbonyl compounds and amines, exemplifies this approach [25] [26]. The reaction proceeds through a condensation mechanism with the elimination of two water molecules, achieving high atom economy [25].
Recent developments include:
Biomass-Derived Starting Materials
The utilization of renewable feedstocks represents a fundamental shift toward sustainable chemistry [31]. Recent research has focused on converting biomass-derived compounds into pyrrole derivatives:
Multi-component reactions (MCRs) have gained significant attention as efficient tools for pyrrole synthesis due to their convergent nature, operational simplicity, and high atom economy [33] [34] [35]. These one-pot procedures eliminate the need for intermediate isolation and workup, making them particularly attractive for library synthesis and medicinal chemistry applications.
Isocyanide-Based Multi-component Reactions
Isocyanide-based MCRs represent one of the most versatile approaches for polysubstituted pyrrole synthesis [33]. These reactions typically involve the combination of an isocyanide, a carbonyl compound, and an amine or other nucleophile to generate highly functionalized pyrroles in a single operation [33].
Key advantages include:
Four-Component Reactions
Advanced MCR strategies have been developed that combine four distinct components in a single reaction vessel [34]. A representative example involves the reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes using natural hydroxyapatite as a green catalyst [29]. This approach provides:
Solid-Phase Multi-component Synthesis
Solid-phase synthesis has been combined with MCR strategies to enhance product purification and enable parallel synthesis [27] [28]. Jad et al. developed a solid-phase MCR utilizing lysine-containing peptides as nitrogen donors, β-nitrostyrenes, and 1,3-dicarbonyl compounds [27]. The approach combines:
The regioselectivity of pyrrole formylation is a critical factor that determines the accessibility of specific regioisomers. Understanding the factors that control regioselectivity is essential for the rational design of synthetic routes to target compounds such as 1-methyl-1H-pyrrole-3-carbaldehyde.
Steric Control of Regioselectivity
Research has consistently demonstrated that steric factors are the primary determinant of regioselectivity in pyrrole formylation reactions [5] [6] [36]. The ratio of α- to β-formylated products obtained by Vilsmeier-Haack reactions with 1-alkyl- and 1-aryl-pyrroles is controlled mainly by steric interactions rather than electronic effects [5] [6].
Studies on 1-substituted pyrroles have revealed that:
Electronic Influences on Regioselectivity
While steric factors dominate, electronic effects can modulate regioselectivity under specific conditions [36]. The electron density distribution in the pyrrole ring influences the reactivity of different positions:
The use of sterically crowded amides exploits this electronic preference by blocking the more reactive α-positions, thereby forcing reaction at the β-positions [7] [8].
Substrate-Dependent Regioselectivity
The regioselectivity patterns can vary significantly depending on the specific pyrrole substrate and reaction conditions [37]. For 2-formylpyrroles, the existing formyl group directs subsequent substitution to the 5-position through both steric and electronic effects [37]. This directing effect has been exploited in the synthesis of 1,2,5-substituted pyrroles with exclusive regioselectivity [37].
The purification and characterization of pyrrole derivatives present unique challenges due to their chemical reactivity, volatility, and tendency to polymerize. Specialized techniques have been developed to address these issues and ensure the isolation of high-purity products.
Purification Methodologies
Vacuum Distillation
Vacuum distillation represents the most widely used method for pyrrole purification [38] [39] [40]. The technique involves distillation under reduced pressure to minimize thermal decomposition:
The addition of acids or acid derivatives during distillation can improve purification efficiency by preventing polymerization [38]. Formic acid (60-95% by weight) is particularly effective for this purpose [38].
Steam Distillation
Steam distillation provides an alternative approach, particularly useful for temperature-sensitive pyrrole derivatives [39] [41]. The method involves:
Recrystallization Techniques
For solid pyrrole derivatives, recrystallization offers an effective purification method [39]. However, the choice of solvent is critical due to the reactivity of pyrroles:
Analytical Characterization Methods
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides the most comprehensive structural information for pyrrole derivatives [42] [43]. Key diagnostic features include:
Mass Spectrometry
Mass spectrometry enables molecular weight determination and structural elucidation [44] [40]. Modern techniques include:
Infrared Spectroscopy
IR spectroscopy offers valuable information about functional groups [42] [43]:
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment and product identification [44] [43]:
Stability and Storage Considerations
Pyrrole derivatives require careful handling and storage to maintain stability [40]:
Irritant